2-(3-Methylbenzyloxy)phenylboronic acid
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Overview
Description
2-(3-Methylbenzyloxy)phenylboronic acid is a specialized organic compound characterized by its boronic acid functional group and a 3-methylbenzyloxy substituent attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Methylbenzyloxy)phenylboronic acid typically involves the reaction of phenylboronic acid with 3-methylbenzyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve larger reactors and optimized reaction conditions to achieve higher yields and purity. Continuous flow chemistry techniques can also be employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2-(3-Methylbenzyloxy)phenylboronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form the corresponding boronic acid derivatives.
Substitution: The phenyl ring can undergo electrophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically require strong acids or Lewis acids as catalysts.
Major Products Formed:
Boronic esters and borates from oxidation reactions.
Reduced boronic acid derivatives from reduction reactions.
Substituted phenyl derivatives from electrophilic substitution reactions.
Scientific Research Applications
2-(3-Methylbenzyloxy)phenylboronic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibitors and as a tool in biochemical assays.
Medicine: Investigated for its potential therapeutic properties in drug discovery and development.
Industry: Utilized in the production of advanced materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism by which 2-(3-Methylbenzyloxy)phenylboronic acid exerts its effects involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which allows it to modulate biological processes and chemical reactions.
Comparison with Similar Compounds
2-(4-Methylbenzyloxy)phenylboronic acid
2-(2-Methylbenzyloxy)phenylboronic acid
2-(3-Methylbenzyloxy)benzoic acid
Uniqueness: 2-(3-Methylbenzyloxy)phenylboronic acid is unique due to its specific substitution pattern on the phenyl ring, which influences its reactivity and biological activity compared to similar compounds.
This comprehensive overview provides a detailed understanding of this compound, its synthesis, reactions, applications, and mechanisms
Properties
IUPAC Name |
[2-[(3-methylphenyl)methoxy]phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BO3/c1-11-5-4-6-12(9-11)10-18-14-8-3-2-7-13(14)15(16)17/h2-9,16-17H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYZHCROTEXJECX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1OCC2=CC=CC(=C2)C)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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